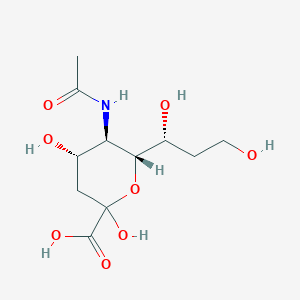
4H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-pyrazole is a pyrazole. It is a conjugate acid of a 4H-pyrazol-4-ide. It is a tautomer of a 3H-pyrazole and a 1H-pyrazole.
Aplicaciones Científicas De Investigación
Inhibition of Enzymes and Metabolic Studies
- Pyrazole derivatives, such as 4-hydroxypyrazole, have been found to inhibit enzymes like dopamine-β-hydroxylase and alcohol dehydrogenase. This has implications in studies related to alcohol metabolism and catecholamine metabolism in the brain (Pispa & Macdonald, 1980).
Teratogenic and Toxic Properties in Genetic Studies
- In studies on Drosophila melanogaster, pyrazole and its derivatives have shown teratogenic effects and are useful in understanding the influence of genetic variation on responses to teratogenic and toxic agents. These studies provide insights into the genetic mechanisms underlying developmental toxicity (Eisses, 1995).
Enzyme Inhibition and Metabolic Effects
- Pyrazole derivatives are known to act as competitive inhibitors of alcohol dehydrogenase (ADH), impacting ethanol metabolism in vivo. This has been demonstrated in studies involving rats, indicating their role in metabolic research (Goldberg & Rydberg, 1969).
Potential in Antimicrobial and Antioxidant Applications
- Some pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, 4-arylidene pyrazole compounds have shown significant antimicrobial profiles against various bacterial strains, positioning them as potential candidates for antimicrobial drug development (Khloya et al., 2013).
Pharmacological Studies
- Pyrazole compounds are being explored for their pharmacological properties, such as antinociceptive effects targeting kappa opioid receptors. These studies contribute to the development of new analgesic drugs with specific mechanisms of action (Trevisan et al., 2013).
Propiedades
Fórmula molecular |
C3H4N2 |
|---|---|
Peso molecular |
68.08 g/mol |
Nombre IUPAC |
4H-pyrazole |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h2-3H,1H2 |
Clave InChI |
NILYRCYRBPDITI-UHFFFAOYSA-N |
SMILES canónico |
C1C=NN=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)

![(5S)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one](/img/structure/B1253573.png)


![N-[2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1253576.png)
![2-[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanol](/img/structure/B1253577.png)




![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)

